CB1 Receptor Inverse Agonist Potency of Hemopressin (Rat) Compared with Rimonabant
Hemopressin (rat) blocks constitutive CB1 receptor activity to the same extent as the well-characterized small-molecule inverse agonist rimonabant (SR141716) [1]. In functional assays, hemopressin exhibits an EC50 of 0.35 nM for inverse agonism at CB1 receptors, with an alternative measurement reporting 0.17 ± n/a nM [2]. The compound significantly attenuates agonist-induced receptor activation comparably to rimonabant [1].
| Evidence Dimension | CB1 receptor inverse agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.35 nM (inverse agonism); 0.17 ± n/a nM (alternative assay) |
| Comparator Or Baseline | Rimonabant (SR141716): comparable extent of constitutive activity blockade |
| Quantified Difference | Equivalent maximal inverse agonist effect (no statistically significant difference) |
| Conditions | Conformation-state sensitive antibody recognition assay; adenylyl cyclase activity in rat striatal membranes |
Why This Matters
Equivalent inverse agonist efficacy to the archetypal small-molecule CB1 antagonist supports hemopressin's utility as a peptidic alternative in assays where small-molecule off-target effects are a concern.
- [1] Heimann AS, Gomes I, Dale CS, et al. Hemopressin is an inverse agonist of CB1 cannabinoid receptors. Proc Natl Acad Sci USA. 2007;104(51):20588-20593. View Source
- [2] BindingDB. Ki Summary for Hemopressin (rat) at Cannabinoid Receptor 1. Entry ID: 50025645. View Source
